molecular formula C8H10N2O3S B027612 Diazald-N-methyl-13C-N-methyl-d3 CAS No. 102832-11-1

Diazald-N-methyl-13C-N-methyl-d3

Cat. No.: B027612
CAS No.: 102832-11-1
M. Wt: 218.26 g/mol
InChI Key: FFKZOUIEAHOBHW-JVXUGDAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazald-N-methyl-13C-N-methyl-d3 involves the nitrosation of N-methyl-p-toluenesulfonamide with isotopically labeled nitrosating agents. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent like diethylene glycol monomethyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and packaged under controlled conditions to maintain its stability and isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Diazald-N-methyl-13C-N-methyl-d3 primarily undergoes elimination reactions to produce diazomethane. This reaction is facilitated by the addition of a base and mild heating .

Common Reagents and Conditions:

    Base: Sodium hydroxide or potassium hydroxide

    Solvents: Water, diethyl ether, diethylene glycol monomethyl ether

    Temperature: 65–70 °C

Major Products: The major product of the reaction is diazomethane, which is codistilled as an ethereal solution. A byproduct of the reaction is p-toluenesulfonate salt .

Scientific Research Applications

Diazald-N-methyl-13C-N-methyl-d3 is widely used in scientific research due to its role as a precursor to diazomethane. Its applications include:

    Chemistry: Used in the synthesis of various organic compounds through methylation reactions.

    Biology: Utilized in the modification of biological molecules for labeling and tracing studies.

    Medicine: Employed in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Diazald-N-methyl-13C-N-methyl-d3 involves the generation of diazomethane through the elimination reaction. The nitrososulfonamide group undergoes successive elimination reactions in the presence of a base, leading to the formation of diazomethane and p-toluenesulfonate salt. The weak N–NO bond in the compound facilitates this reaction .

Comparison with Similar Compounds

  • N-Methyl-N-nitroso-p-toluenesulfonamide
  • N-Methyl-N-nitrosourea
  • N-Methyl-N’-nitro-N-nitrosoguanidine

Comparison: Diazald-N-methyl-13C-N-methyl-d3 is favored over other similar compounds due to its stability and ease of handling. Unlike N-Methyl-N-nitrosourea and N-Methyl-N’-nitro-N-nitrosoguanidine, which are less thermally stable and more toxic, this compound provides a safer and more efficient route for the generation of diazomethane .

Properties

IUPAC Name

4-methyl-N-nitroso-N-(trideuterio(113C)methyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZOUIEAHOBHW-JVXUGDAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198251
Record name Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102832-11-1
Record name Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102832-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102832-11-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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